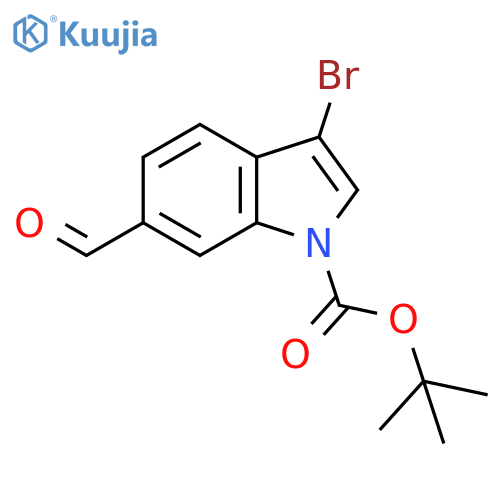

Cas no 1428866-18-5 (tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate)

1428866-18-5 structure

商品名:tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate

CAS番号:1428866-18-5

MF:C14H14BrNO3

メガワット:324.16986322403

CID:3043519

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate

- SGQSLHQTQWHYER-UHFFFAOYSA-N

- 1H-Indole-1-carboxylic acid, 3-bromo-6-formyl-, 1,1-dimethylethyl ester

-

- インチ: 1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3

- InChIKey: SGQSLHQTQWHYER-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C2=C(C=CC(C=O)=C2)C(Br)=C1

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI35365-250mg |

tert-Butyl 3-bromo-6-formyl-1h-indole-1-carboxylate |

1428866-18-5 | 98% | 250mg |

$97.00 | 2024-04-20 | |

| Chemenu | CM264650-1g |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 95%+ | 1g |

$267 | 2023-02-02 | |

| TRC | B357260-50mg |

tert-Butyl 3-Bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 50mg |

$ 70.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14066-1g |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 98% | 1g |

3810.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14066-5g |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 98% | 5g |

13166.0CNY | 2021-07-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD584274-1g |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 97% | 1g |

¥1680.0 | 2023-04-02 | |

| Frontier Specialty Chemicals | B14066-1 g |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 1g |

$ 126.00 | 2022-11-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14066-1g |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 98% | 1g |

3810CNY | 2021-05-08 | |

| Frontier Specialty Chemicals | B14066-1g |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 1g |

$ 126.00 | 2023-09-07 | ||

| TRC | B357260-100mg |

tert-Butyl 3-Bromo-6-formyl-1H-indole-1-carboxylate |

1428866-18-5 | 100mg |

$ 95.00 | 2022-06-07 |

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1428866-18-5 (tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量